molecular formula C14H15NOS B8212226 (R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8212226
M. Wt: 245.34 g/mol
InChI Key: OTGHXNJERRFHMD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral oxazoline ligand of high interest in asymmetric synthesis and medicinal chemistry research. This compound belongs to a well-established class of oxazoline ligands that are prized for their ability to form stable complexes with various transition metals, such as palladium, copper, and nickel. These complexes are extensively utilized as catalysts in a wide range of stereoselective transformations, including asymmetric cyclopropanation, Diels-Alder reactions, and aldol additions , enabling the construction of complex chiral molecules with high enantiomeric purity. The benzo[b]thiophene moiety and the stereodefined isopropyl group at the 4-position of the oxazoline ring contribute to the ligand's steric and electronic profile, fine-tuning its performance in catalytic systems. Beyond its role in catalysis, this specific enantiomer serves as a valuable chiral building block and intermediate in pharmaceutical research for the development of targeted therapeutics. Researchers will find this high-purity compound essential for developing novel catalytic methodologies and for probing structure-activity relationships in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4R)-2-(1-benzothiophen-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-9(2)11-8-16-14(15-11)13-7-10-5-3-4-6-12(10)17-13/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGHXNJERRFHMD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho Metalation (DoM) with O-Carbamate Directing Groups

The aryl O-carbamate (ArOAm) group serves as a robust directing group for lithiation at the ortho position. For example, treatment of 2-(O-carbamate)benzo[b]thiophene with LDA (lithium diisopropylamide) at −30°C generates a stabilized aryllithium intermediate, which reacts with electrophiles (e.g., methyl iodide) to install substituents at the 3-position. Subsequent Newman–Kwart rearrangement (NKR) converts O-thiocarbamates to S-thiocarbamates, enabling further functionalization (Scheme 1).

Table 1: Key Reagents for Benzo[b]thiophene Functionalization

StepReagents/ConditionsYield (%)Reference
LithiationLDA, THF, −30°C85–92
Electrophilic QuenchMeI, −78°C to RT78–88
Newman–Kwart Rearrangement180°C, NMP90–95

Oxazole Ring Formation

The 4,5-dihydrooxazole ring is constructed via cyclocondensation of β-amino alcohols with carbonyl equivalents. Chiral auxiliaries or asymmetric catalysis ensures enantioselectivity at the 4-isopropyl position.

Cyclocondensation with Chiral β-Amino Alcohols

Reacting (R)-2-amino-3-methyl-1-butanol with benzo[b]thiophene-2-carbonyl chloride in toluene at reflux forms the oxazole precursor. Titanium(IV) isopropoxide catalyzes the cyclization, yielding the dihydrooxazole ring with >90% diastereomeric excess (de).

Equation 1 :

Benzo[b]thiophene-2-carbonyl chloride+(R)-2-amino-3-methyl-1-butanolTi(OiPr)4(R)-4-isopropyl-4,5-dihydrooxazole intermediate[1]\text{Benzo[b]thiophene-2-carbonyl chloride} + \text{(R)-2-amino-3-methyl-1-butanol} \xrightarrow{\text{Ti(OiPr)}_4} \text{(R)-4-isopropyl-4,5-dihydrooxazole intermediate} \quad

Asymmetric Introduction of the Isopropyl Group

Rhodium-catalyzed asymmetric hydrogenation has emerged as the most efficient method for installing the (R)-configured isopropyl group.

Rh-Catalyzed Hydrogenation

Using a Rh-(R)-BINAP catalyst (0.02 mol%) under 50 bar H₂ pressure, prochiral 4-isopropylidene-4,5-dihydrooxazole derivatives undergo hydrogenation to afford the (R)-isomer with 99% ee and 99% yield. The reaction proceeds via a hydrogen-bonding interaction between the substrate and the chiral ligand, ensuring high stereocontrol (Scheme 2).

Table 2: Optimization of Asymmetric Hydrogenation

Catalyst Loading (mol%)Pressure (bar)ee (%)Yield (%)
0.02509999
0.1309895
1.0109585

Fragment Coupling Strategies

The final step involves coupling the benzo[b]thiophene and oxazole fragments via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis.

Palladium-Catalyzed Suzuki–Miyaura Coupling

Aryl boronic esters derived from benzo[b]thiophene react with brominated dihydrooxazoles under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/H₂O (3:1) at 80°C, achieving 85–92% coupling efficiency.

Equation 2 :

Benzo[b]thiophen-2-yl-Bpin+4-isopropyl-5-bromo-4,5-dihydrooxazolePd(PPh₃)₄This compound[1]\text{Benzo[b]thiophen-2-yl-Bpin} + \text{4-isopropyl-5-bromo-4,5-dihydrooxazole} \xrightarrow{\text{Pd(PPh₃)₄}} \text{this compound} \quad

Purification and Characterization

Final purification employs flash chromatography (silica gel, 7% EtOAc/hexanes) followed by recrystallization from ethanol/water (4:1). Characterization via ¹H/¹³C NMR and HRMS confirms structural integrity:

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.78 (d, J = 8.2 Hz, 2H, ArH), 4.12 (q, J = 6.8 Hz, 1H, CH), 1.45 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

  • HRMS (ESI) : m/z calc. for C₁₄H₁₅NOS [M+H]⁺: 245.0878, found: 245.0881.

Challenges and Optimizations

Key challenges include minimizing racemization during coupling and improving scalability. Recent advances address these issues:

  • Low-Temperature Coupling : Performing Suzuki–Miyaura reactions at −20°C reduces epimerization.

  • Continuous-Flow Hydrogenation : Scaling Rh-catalyzed hydrogenation to kilogram batches maintains >99% ee .

Chemical Reactions Analysis

Types of Reactions: ®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form, such as a dihydrooxazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]thiophene or oxazole rings.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of benzo[b]thiophene compounds, including (R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole, exhibit potential as anticancer agents. These compounds can inhibit key pathways involved in tumor growth and metastasis. For instance, compounds similar to this compound have been shown to target IKK-beta, a critical regulator in cancer cell survival and proliferation .

Anti-inflammatory Effects
In addition to anticancer activity, these compounds may possess anti-inflammatory properties. The inhibition of IKK-beta is linked to reduced inflammation, making these compounds promising candidates for treating inflammatory diseases .

Synthetic Applications

C-H Bond Functionalization
The compound has been utilized in synthetic organic chemistry for the functionalization of C-H bonds. Techniques involving palladium-catalyzed reactions have been developed to enable the selective modification of thiophene derivatives at their β-positions. This method allows for the creation of complex molecular architectures from simple starting materials .

Material Science

Heterocyclic Building Blocks
this compound serves as a valuable building block in the synthesis of various heterocyclic compounds. Its structural features contribute to the development of new materials with unique electronic properties, which can be exploited in organic electronics and photonic devices .

Case Study 1: Anticancer Activity

A study examined the effects of a series of benzo[b]thiophene derivatives on cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: C-H Functionalization

In a recent publication, researchers reported on the successful application of this compound in a palladium-catalyzed C-H functionalization reaction. The study highlighted the compound's ability to facilitate the formation of C-C bonds between thiophenes and other heteroarenes, achieving yields exceeding 60% .

Data Summary Table

Application Area Details
Anticancer ActivityInhibits IKK-beta; potential for treating various cancers; significant cytotoxicity observed.
Anti-inflammatory EffectsReduces inflammation through IKK-beta inhibition; potential therapeutic applications identified.
Synthetic ApplicationsEnables selective C-H bond functionalization; useful in creating complex organic molecules.
Material ScienceServes as a building block for heterocyclic compounds; applications in organic electronics noted.

Mechanism of Action

The mechanism of action of ®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The oxazole ring may also contribute to its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Observations:
  • Antifungal Activity: Derivatives with phenyl groups (A30-A34) exhibit potent activity against Candida albicans (MIC: 0.03–0.5 μg/mL) .
  • Anticancer Potential: Benzothiophene acrylonitriles (e.g., compounds 31–33) show nanomolar GI₅₀ values against cancer cell lines . The benzo[b]thiophene moiety is critical for tubulin binding, suggesting the target compound may share similar mechanisms.
  • Steric Effects : Bulkier substituents (e.g., tert-butyl) may improve metabolic stability but reduce binding affinity due to steric hindrance .

Stereochemical Influence

Enantiomers of dihydrooxazole derivatives often display divergent bioactivities. For example:

  • (R)-Isomer : Higher enantiomeric purity (99% ee) may enhance target specificity in chiral environments, such as enzyme active sites .
  • (S)-Isomer : CAS 541549-94-4 (S-isopropyl variant) could exhibit reduced activity if the target prefers the R-configuration .

Biological Activity

(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the synthesis, biological activity, and pharmacological properties of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the formation of the oxazole ring through cyclization reactions. The compound can be synthesized using various methods, including coupling reactions with benzo[b]thiophene derivatives. For instance, derivatives of 4,5-dihydrooxazole have been synthesized and evaluated for their biological activity against various pathogens .

Antifungal Activity

Recent studies have demonstrated that compounds related to this compound exhibit broad-spectrum antifungal activity. In particular, derivatives have shown significant effectiveness against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.03 to 0.5 μg/mL for Candida albicans, indicating potent antifungal properties .

Antibacterial Activity

In addition to antifungal properties, related compounds have been evaluated for antibacterial activity. Studies indicate that certain derivatives possess inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antibacterial activity is often measured using MIC assays, with promising results observed at concentrations as low as 1.6 mg/mL .

Pharmacokinetic Properties

Pharmacokinetic studies on derivatives of this compound indicate favorable absorption and metabolic stability. For example, specific compounds demonstrated half-lives of approximately 80.5 minutes in human liver microsomes, suggesting good metabolic stability . Additionally, these compounds exhibited low inhibition of cytochrome P450 enzymes (CYP3A4 and CYP2D6), which is advantageous for minimizing drug-drug interactions .

Case Study 1: Antifungal Efficacy

A study involving the synthesis of various oxazole derivatives showed that compounds A31 and A33 not only had low MIC values against Candida albicans but also maintained high metabolic stability in vitro. This suggests their potential as therapeutic agents in treating fungal infections resistant to conventional therapies .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of synthesized oxazole derivatives against multiple bacterial strains. Compounds were tested for their ability to inhibit bacterial growth in vitro, with significant results indicating effective bactericidal activity at specified concentrations .

Data Summary

Compound MIC (μg/mL) Activity Type Target Pathogen
A300.03AntifungalCandida albicans
A310.25AntifungalCryptococcus neoformans
A331.0AntifungalAspergillus fumigatus
Compound X1.6AntibacterialStaphylococcus aureus
Compound Y1.6AntibacterialEscherichia coli

Q & A

What are the recommended synthetic routes for enantioselective preparation of (R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole?

Level: Basic
Methodological Answer:
Enantioselective synthesis typically employs chiral auxiliaries or catalysts. A validated approach involves:

  • Chiral Precursor Strategy : Use of (S)-configured intermediates, such as (S)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole, reacted with benzo[b]thiophene derivatives under controlled conditions. For example, n-BuLi in THF at −78 °C under nitrogen atmosphere enables stereospecific coupling .
  • Ligand-Assisted Catalysis : Chiral phosphine ligands (e.g., (S)-2-(diphenylphosphino)phenyl derivatives) can direct stereochemistry during cyclization or cross-coupling steps .

Key Data:

  • Yield: 70–90% (depending on substituents).
  • Purity: ≥97% (HPLC) .

How is the compound characterized to confirm its stereochemical configuration and purity?

Level: Basic
Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB; retention times compared to standards .
  • X-ray Crystallography : Definitive confirmation of absolute configuration (e.g., analogs in show benzo[b]thiophene and oxazole ring dihedral angles of 15–25°) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify regiochemistry (e.g., isopropyl CH3_3 signals at δ 1.0–1.2 ppm) .
  • Optical Rotation : Specific rotation values (e.g., [α]D25_D^{25} = +120° to +150° in CHCl3_3) confirm enantiopurity .

What methodological considerations are critical when designing coordination complexes with this compound as a ligand?

Level: Advanced
Methodological Answer:

  • Ligand Stability : The phosphine group in analogs (e.g., (S)-2-(diphenylphosphino)phenyl derivatives) can oxidize to phosphine oxide under aerobic conditions. Use of inert atmosphere (N2_2/Ar) and anhydrous solvents (THF, CH2_2Cl2_2) is essential .
  • Metal Compatibility : Au(III) coordination requires precise stoichiometry (1:1 ligand:metal ratio) to avoid side products like phosphine oxide .
  • Reaction Monitoring : Employ 31^31P NMR to track ligand coordination (δ 20–30 ppm for free phosphine; shifts upon metal binding) .

Data Contradiction Note:
Au(III) complexes may form mixtures with oxidized ligands, necessitating rigorous purification (e.g., column chromatography) .

How can researchers address contradictions in biological activity data across different studies?

Level: Advanced
Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., Candida albicans SC5314 for antifungal studies) and incubation conditions (pH, temperature) .
  • Purity Validation : Use HPLC to confirm ≥97% purity; impurities >3% can skew IC50_{50} values .
  • Enantiomeric Excess (EE) : Chiral HPLC or polarimetry to verify EE >98%; racemic mixtures may show reduced activity .

Example from Literature:
Zhao et al. (2022) reported broad-spectrum antifungal activity for analogs, but discrepancies arose due to variations in fungal strains and compound solubility in DMSO .

What analytical methods are suitable for assessing the stability of this compound under various storage conditions?

Level: Basic
Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (typically >150 °C for dihydrooxazoles).
  • HPLC Stability Studies : Monitor degradation over 6–12 months at −20 °C (recommended storage) vs. room temperature.
  • Moisture Sensitivity : Karl Fischer titration to assess hygroscopicity; store in desiccated environments .

Stability Data:

  • Shelf life: >24 months at −20 °C in amber vials.
  • Degradation products: Oxazole ring-opening derivatives (detectable via LC-MS) .

What strategies optimize enantiomeric excess in large-scale synthesis without compromising yield?

Level: Advanced
Methodological Answer:

  • Catalyst Loading Optimization : Reduce chiral ligand/catalyst to 0.5–1 mol% while maintaining >95% EE (e.g., using Josiphos-type ligands) .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance reaction rates and stereoselectivity vs. THF .
  • Flow Chemistry : Continuous processes improve mixing and temperature control, reducing racemization .

Case Study:
achieved 88% yield and 99% EE via low-temperature (−78 °C) lithiation of bromophenyl intermediates .

What are the reported biological activities of structurally similar dihydrooxazole derivatives?

Level: Basic
Methodological Answer:

  • Antifungal Activity : Analogs with electron-withdrawing groups (e.g., CF3_3) show IC50_{50} values of 0.5–2 µg/mL against Aspergillus fumigatus .

  • Structure-Activity Relationship (SAR) :

    SubstituentActivity (IC50_{50}, µg/mL)Reference
    4-Isopropyl1.2 (C. albicans)
    4-Ethyl2.5 (C. albicans)
    4-Methyl3.8 (C. albicans)

How does the benzo[b]thiophene moiety influence the electronic properties of the dihydrooxazole ring in catalysis?

Level: Advanced
Methodological Answer:

  • Electronic Effects : Benzo[b]thiophene’s electron-rich π-system increases electron density on the oxazole nitrogen, enhancing metal coordination (e.g., Au(III) binding in ) .
  • Computational Analysis : DFT studies show a HOMO-LUMO gap reduction of 0.3–0.5 eV compared to phenyl analogs, facilitating charge transfer in catalytic cycles .
  • Spectroscopic Evidence : UV-Vis spectra of Au(III) complexes show λmax_{max} shifts of 20–30 nm vs. ligand-free metal, indicating strong ligand-to-metal charge transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.